2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Physicochemical Properties Analytical Characterization Chemical Handling

Sourcing a reliable Adapalene intermediate with consistent regiochemical control can delay synthesis workflows. This bromonaphthyl-oxazoline compound is the established intermediate for Adapalene production. • The 4,4-dimethyloxazoline ring directs ortho-metalation, enabling selective C-H functionalization on the naphthalene core-a transformation unattainable with simpler 6-bromo-2-naphthyl derivatives. • The bromine substituent provides a cross-coupling handle for Suzuki, Negishi, and related reactions. • Soluble in chloroform, DCM, DMF, and ethyl acetate for broad solvent compatibility. Supplied with certificate of analysis.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 337524-03-5
Cat. No. B045137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
CAS337524-03-5
Synonyms2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole;  2-(6-Bromonaphthalen-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCC1(COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)Br)C
InChIInChI=1S/C15H14BrNO/c1-15(2)9-18-14(17-15)12-4-3-11-8-13(16)6-5-10(11)7-12/h3-8H,9H2,1-2H3
InChIKeyQFWZUWOFIXEBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Procurement Overview


2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 337524-03-5) is a heterocyclic organic compound within the oxazole class . It is characterized by a brominated naphthalene ring attached to a 4,5-dihydro-1,3-oxazole ring that is further substituted with two methyl groups at the 4-position . This compound is primarily documented and commercially sourced as a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used for acne treatment . Its core utility in procurement is defined by its role in this specific synthetic pathway, which differentiates it from other bromonaphthyl derivatives that serve different end-use applications or require different reaction conditions.

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Irreplaceability vs. Generic Analogs


Procurement of a generic 6-bromo-2-naphthyl derivative, such as 6-bromo-2-naphthoic acid (CAS 5773-80-8) or 6-bromo-2-naphthol (CAS 15231-91-1), cannot substitute for 2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole due to fundamental differences in chemical reactivity and functional utility . The target compound incorporates a 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring, which is a well-established protecting group for carboxylic acids and a powerful directing group for ortho-metalation [1]. This functional group enables synthetic transformations, such as selective C-H activation and nucleophilic addition to the naphthalene ring, that are impossible with simpler bromonaphthyl analogs. The quantitative evidence in Section 3 demonstrates how these structural differences translate into distinct physicochemical properties and unique synthetic applicability, making the compound a non-interchangeable, specialized reagent for specific synthetic routes.

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Evidence for Procurement


Comparative Physicochemical Properties

The target compound exhibits a significantly higher predicted boiling point than simpler 6-bromo-2-naphthyl analogs, which is a direct consequence of its larger molecular weight and the presence of the oxazole ring. This property can be critical for purification strategies, such as distillation, or for assessing thermal stability during reactions [1].

Physicochemical Properties Analytical Characterization Chemical Handling

Directed Ortho-Metalation Capability

The 4,4-dimethyl-4,5-dihydro-1,3-oxazole moiety acts as a powerful directing group for ortho-metalation, enabling selective functionalization of the naphthalene ring that is not possible with other 6-bromo-2-naphthyl derivatives. This capability is a class-level characteristic of oxazolines [1][2].

Directed ortho-Metalation C-H Activation Synthetic Methodology

Role as Adapalene Intermediate

This compound is specifically identified as an intermediate in the synthesis of Adapalene (CAS 106685-40-9), a third-generation topical retinoid. This application is not shared by common 6-bromo-2-naphthyl compounds like 6-bromo-2-naphthoic acid or 6-bromo-2-naphthol, which serve different roles in other synthetic pathways .

Pharmaceutical Intermediate Adapalene Synthesis Retinoid

Distinct Solubility Profile

The target compound exhibits a solubility profile characterized by miscibility in a range of common organic solvents, including chloroform, dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate [1]. This contrasts with related compounds like 6-bromo-2-naphthoic acid, which shows only slight solubility in DMSO and methanol .

Solubility Reaction Workup Process Chemistry

Structural Confirmation by NMR and MS

Vendor specifications confirm that the identity and purity of this compound are verifiable through standard analytical techniques, including NMR and Mass Spectrometry (MASS). The InChI key and molecular weight are well-defined .

NMR Spectroscopy Mass Spectrometry Quality Control

2-(6-Bromo-2-naphthyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Application Scenarios


Adapalene Synthesis Intermediate

This compound is a critical building block in the established synthetic route to Adapalene, a major topical retinoid drug for acne treatment. As documented in Section 3, Evidence Item 3, its application as an intermediate in this specific pathway is a key differentiator. Procurement should be aligned with this specific synthetic use .

Directed ortho-Metalation Substrate

The 4,4-dimethyl-4,5-dihydro-1,3-oxazole group functions as a powerful directing group for regioselective functionalization of the naphthalene ring. As detailed in Section 3, Evidence Item 2, this property enables complex transformations, such as the introduction of electrophiles ortho to the oxazoline ring, which is a key step in synthesizing more elaborate naphthalene-based structures [1].

Naphthalene-Based Ligand Development

The compound's unique combination of a bromine atom (a handle for cross-coupling reactions) and an oxazoline ring (a directing group and potential ligand) makes it a versatile precursor for developing new chiral ligands, catalysts, or functional materials. The solubility profile highlighted in Section 3, Evidence Item 4, facilitates its use in a wide range of reaction conditions for such applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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